2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFMSHFNOSFLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341349 | |

| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115538-83-5 | |

| Record name | 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1PTE6GCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical characteristics, its critical role as a pharmaceutical impurity, and essential safety and handling information.

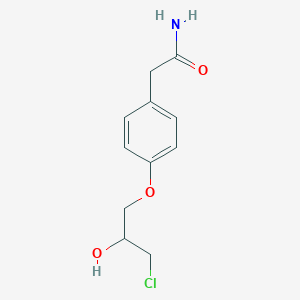

Chemical Identity and Structure

This compound is a substituted aromatic compound. Its structure features a central phenylacetamide core, with a 3-chloro-2-hydroxypropoxy group attached at the para position of the phenyl ring. This molecule is chiral, owing to the stereocenter at the second carbon of the hydroxypropoxy chain. It is commonly available as a racemic mixture, denoted as (±)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide.[1][2]

The IUPAC name for this compound is 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide.[3] It is also known by several synonyms, the most notable being Atenolol Impurity D .[3][4] This designation highlights its primary relevance in the pharmaceutical industry as a known impurity in the synthesis of Atenolol, a widely used beta-blocker for treating cardiovascular diseases.[4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, analysis, and understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 115538-83-5 | [3][4][7] |

| Molecular Formula | C11H14ClNO3 | [3][4][7] |

| Molecular Weight | 243.69 g/mol | [1][4][7] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 139 - 141°C | [4] |

| Boiling Point | 492.5 ± 40.0 °C (Predicted) | [4] |

| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| pKa | 13.11 ± 0.20 (Predicted) | [4] |

Role as a Pharmaceutical Impurity: The Atenolol Connection

The primary significance of this compound in the pharmaceutical landscape is its classification as an impurity of Atenolol.[4] Atenolol, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, is a beta-1 selective adrenergic antagonist.[5] The structural similarity between Atenolol and this impurity is evident, with the key difference being the presence of a chloro group in the impurity instead of the isopropylamino group in the active pharmaceutical ingredient (API).

The formation of this impurity can occur during the synthesis of Atenolol. A common synthetic route for Atenolol involves the reaction of 4-hydroxyphenylacetamide with epichlorohydrin, followed by a reaction with isopropylamine. If the reaction with isopropylamine is incomplete or if side reactions occur, this compound can be formed.

"p-Hydroxyphenylacetamide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epichlorohydrin" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="2-(4-(3-Chloro-2-hydroxypropoxy)\nphenyl)acetamide\n(Atenolol Impurity D)", fillcolor="#FBBC05", fontcolor="#202124"]; "Isopropylamine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Atenolol" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"p-Hydroxyphenylacetamide" -> "Intermediate" [label="+ Epichlorohydrin"]; "Intermediate" -> "Atenolol" [label="+ Isopropylamine"]; }

Figure 1: Simplified reaction scheme illustrating the formation of this compound as an intermediate and potential impurity in the synthesis of Atenolol.

The presence and quantification of such impurities are strictly regulated by pharmacopeias to ensure the safety and efficacy of the final drug product. Therefore, a thorough understanding of the properties of this compound is essential for analytical method development, quality control, and process optimization in the manufacturing of Atenolol.

Spectral Information

While detailed spectral data with peak assignments are proprietary to various manufacturers and databases, general information is available. Spectroscopic techniques are the cornerstone for the identification and quantification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are instrumental in elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the acetamide group, and the protons of the 3-chloro-2-hydroxypropoxy side chain.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used for confirmation of its identity. The predicted monoisotopic mass is 243.0662210 Da.[3][8]

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, the O-H stretching of the hydroxyl group, and C-O stretching of the ether linkage.

Researchers can access spectral data from various chemical databases and suppliers for reference.[3]

Safety and Handling

This compound is classified as harmful if swallowed.[3] The GHS signal word for this compound is "Warning".[3][7] Standard laboratory safety precautions should be observed when handling this chemical.

Recommended Handling Practices:

-

Work in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Avoid inhalation of dust.[9]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a cool, dry place.[9]

In case of exposure, it is important to follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]

Conclusion

This compound is a compound of significant interest primarily due to its role as a process-related impurity in the synthesis of the widely used drug, Atenolol. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is paramount for pharmaceutical scientists and researchers involved in drug development, quality control, and regulatory affairs. The information provided herein serves as a valuable resource for ensuring the purity, safety, and efficacy of Atenolol formulations.

References

-

Advent Chembio. 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. Available from: [Link]

-

PubChem. This compound, (+-)-. Available from: [Link]

-

Global Substance Registration System (GSRS). This compound, (±)-. Available from: [Link]

-

precisionFDA. This compound, (2R)-. Available from: [Link]

-

PubChem. 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

DailyMed. ATENOLOL tablet. Available from: [Link]

-

precisionFDA. ATENOLOL. Available from: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound, (+-)- | C11H14ClNO3 | CID 572460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]ACETAMIDE | 115538-83-5 [amp.chemicalbook.com]

- 5. DailyMed - ATENOLOL tablet ATENOLOL tablet [dailymed.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide | Advent [adventchembio.com]

- 8. PubChemLite - this compound (C11H14ClNO3) [pubchemlite.lcsb.uni.lu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide (Atenolol Impurity D)

Abstract

This technical guide provides an in-depth analysis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a critical compound in pharmaceutical analysis and development. Primarily known as Atenolol Impurity D, its identification, synthesis, and quantification are paramount for ensuring the quality and safety of the widely used beta-blocker, Atenolol. This document details its nomenclature, physicochemical properties, synthetic origin, and the analytical methodologies required for its control in pharmaceutical preparations. The guide is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this specific process-related impurity.

Nomenclature and Chemical Identification

The compound is most precisely identified by its IUPAC name and its Chemical Abstracts Service (CAS) number. However, in the context of pharmaceutical quality control, it is universally recognized by its pharmacopeial synonym.

The formal IUPAC name for the compound is 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide [1]. This nomenclature precisely describes the molecular structure, consisting of a phenylacetamide core substituted at the 4-position of the phenyl ring with a 3-chloro-2-hydroxypropoxy group. The compound is chiral, and while often encountered as a racemic mixture, stereospecific versions such as the (2R)-enantiomer are also documented[2][3].

A consolidated list of its identifiers and synonyms is presented below for clarity and cross-referencing.

| Identifier Type | Value | Source |

| IUPAC Name | 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide | PubChem[1] |

| Primary Synonym | Atenolol Impurity D | European Pharmacopoeia (EP)[1] |

| CAS Number | 115538-83-5 (for racemic mixture) | ChemicalBook, PubChem[1][4][5] |

| Other Synonyms | 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide | PubChem[1] |

| Benzeneacetamide, 4-(3-chloro-2-hydroxypropoxy)- | PubChem[1] | |

| 2-(4-((2RS)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide | PubChem[1] | |

| UNII (FDA) | EK1PTE6GCT | FDA GSRS[1][6] |

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for developing analytical methods, predicting its behavior in separation techniques, and for its synthesis and isolation.

| Property | Value | Source |

| Molecular Formula | C11H14ClNO3 | PubChem, Advent Chembio[1][7] |

| Molecular Weight | 243.68 g/mol | PubChem[1][3] |

| Monoisotopic Mass | 243.0662210 Da | PubChem[1] |

| InChI | InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15) | PubChem[1][6] |

| InChIKey | OQFMSHFNOSFLJU-UHFFFAOYSA-N | PubChem[1][6] |

| SMILES | C1=CC(=CC=C1CC(=O)N)OCC(CCl)O | PubChem[1][6] |

| Physical State | Solid (assumed, typical for such compounds) | General Knowledge |

| Storage | Sealed in dry, 2-8°C | BLDpharm[5] |

Significance and Context in Drug Manufacturing

The primary relevance of this compound is not as a therapeutic agent itself, but as a process-related impurity in the synthesis of Atenolol. Atenolol is a beta-1 selective adrenergic antagonist used to treat cardiovascular diseases, particularly hypertension. Regulatory bodies like the USP, EMA, and BP mandate strict control over impurities in active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy[8].

This compound is classified as Atenolol Impurity D in the European Pharmacopoeia and serves as a critical reference standard for quality control laboratories[1]. Its presence in the final Atenolol drug substance indicates an incomplete reaction or a side reaction during the manufacturing process. Therefore, validated analytical methods are required to detect and quantify this impurity to ensure it does not exceed the limits specified in the pharmacopeial monograph.

The diagram below illustrates the position of Atenolol Impurity D within the synthetic pathway of Atenolol, highlighting its relationship to the starting material and the final API.

Caption: Relationship of Atenolol Impurity D to the Atenolol synthesis pathway.

Synthetic Pathway and Formation Mechanism

Atenolol Impurity D is typically formed during the synthesis of Atenolol. The most common synthetic route involves the reaction of 2-(4-hydroxyphenyl)acetamide (also known as Atenolol Impurity A) with epichlorohydrin, followed by reaction with isopropylamine. Impurity D arises from the intermediate formed after the initial reaction with epichlorohydrin.

The proposed mechanism involves two key steps:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide attacks epichlorohydrin under basic conditions to form a glycidyl ether intermediate.

-

Epoxide Ring Opening: This is the critical step where deviations can occur. The primary, intended reaction is the opening of the epoxide ring by isopropylamine to form Atenolol. However, if acidic conditions (e.g., from HCl) are present, the epoxide can be opened by the chloride ion, leading to the formation of the chlorohydrin structure of Atenolol Impurity D.

Caption: Plausible synthetic route leading to the formation of Atenolol Impurity D.

Hypothetical Laboratory Synthesis Protocol

This protocol describes a plausible method for synthesizing Atenolol Impurity D for use as a reference standard.

-

Step 1: Etherification:

-

Dissolve 1.0 equivalent of 2-(4-hydroxyphenyl)acetamide in a suitable solvent (e.g., ethanol/water mixture).

-

Add 1.1 equivalents of sodium hydroxide and stir until fully dissolved.

-

Add 1.2 equivalents of epichlorohydrin dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture and neutralize. Extract the intermediate epoxide product with a suitable organic solvent (e.g., ethyl acetate).

-

-

Step 2: Hydrochlorination (Epoxide Ring Opening):

-

Dissolve the crude epoxide intermediate from Step 1 in a solvent such as diethyl ether or methanol.

-

Cool the solution in an ice bath (0-5 °C).

-

Bubble dry hydrogen chloride (HCl) gas through the solution or add concentrated HCl dropwise with vigorous stirring.

-

Monitor the reaction by TLC for the disappearance of the epoxide intermediate.

-

Once complete, quench the reaction with a cold sodium bicarbonate solution.

-

Extract the product, this compound, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure reference standard.

-

Analytical Methodologies

The control of Atenolol Impurity D requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for its separation and quantification.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Typically employing a reversed-phase column (e.g., C18 or C8) with a UV detector. The mobile phase is usually a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. This allows for the separation of the impurity from the main Atenolol peak and other related substances.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive identification based on the compound's mass-to-charge ratio (m/z), confirming the structure and enabling highly sensitive quantification[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of the synthesized reference standard, ensuring its identity and purity before use in quantitative analysis[10].

General HPLC-UV Protocol for Quantification

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase or a methanol/water mixture) to create a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh the Atenolol drug substance or dissolve the final dosage form in the same diluent to achieve a target concentration.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer (pH 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 226 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

-

Quantification: Calculate the amount of Impurity D in the sample by comparing its peak area to the calibration curve.

The following diagram outlines a standard analytical workflow for impurity profiling.

Caption: Standard analytical workflow for HPLC-based impurity quantification.

Conclusion

This compound, known pharmaceutically as Atenolol Impurity D, is a compound of significant interest to the pharmaceutical industry. Its identity as a process-related impurity in the synthesis of Atenolol necessitates its careful monitoring and control. This guide has provided a detailed overview of its nomenclature, chemical properties, synthetic origins, and the analytical strategies employed for its quantification. A thorough understanding of these aspects is fundamental for ensuring that Atenolol drug products meet the stringent quality and safety standards required by global regulatory authorities.

References

- Veeprho. (n.d.). Atenolol EP Impurity A | CAS 17194-82-0. Retrieved from Veeprho Laboratories Pvt. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMSoA_0rShMDZXOoRjqM5LrfI6uvYeP5_T7CvT2ReUxJlh-dIDlFDiH_BXjaroATHkZw7Y8ukCLrRQHNqyoNyu-hQdUuxLLfXwUeAmN_LnWs9TAebTaHqsQkiVFUBOUnGx4R7fwxLOEZBtKxpK6w9Upw==]

- PubChem. (n.d.). This compound, (+-)-. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTRTUDEkPHYskZ58Ig999OSVrCM0jJGA6U6RxoXD4goXwEc0KGORV9A7oR3cEmZtWAhkc7CXZEQtsRAZEGfEv-q2Y3kuRz8GovoIKVofqwjOQIwPef-sle9WC5X6_hBAH3j4-jxtXBoCeuattJq_AUmZ49V9hlLsyFFbB6byixTVr-sKNPJZOT45MVFwX3bGWbHCK3Jw==]

- SynZeal. (n.d.). Atenolol EP Impurity A | 17194-82-0. Retrieved from SynZeal Research Pvt. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPMvB0smjZPvJ6bGOtJq0pRMh2sTNPXrjNpmUfrRRZgNwadrwhP4y9y7mcKyoKyqHQ5YhTMuSkbS8afqA0R53oav16hfkmWLjXiV-GaGp7XMY9O2FVj0-Ma_PT0YMjMMM6wlNjVvrkKCMGv7N9nw==]

- Axios Research. (n.d.). Atenolol EP Impurity A - CAS - 17194-82-0. Retrieved from Axios Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvuVGoXAAr82FFRqtrbZllzIpBZFiiKWLxuji-FzbRKfGM3-MW7-IdD6BC2f31owY-YU0f_ETzPmCubDnegjnh3sG_yBv1deD-VvtI_auB5Ntlj_ICW-NLzRfcul7UkSVD_SaSTEhKw8IUaLFkLSiWr2bPoQ118zlW]

- SynThink Research Chemicals. (n.d.). Atenolol EP Impurity A | 17194-82-0. Retrieved from SynThink Research Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJxJoHEASZ-lLrKpilYSNGdPpxq2Dqd55MZdPK63gPrJ7tFSvja0qbRhoOh1uy2T4c7hXIhomBl_grbhXb-U0jFsmL6o2DiT_E0CIur8W8sr5kvWbATc4DA1wtlJAg5F_nei_HQ5ENTA1-NvHdoBqMWfONhHMMk2o=]

- Alentris Research Pvt. Ltd. (n.d.). Atenolol EP Impurity A. Retrieved from Alentris Research Pvt. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2MdvV_9FVBnEK2Sd2vIB2FdycFUpb9M5fMlo8n-LZNDmklXEE9vpm-NmM4ir5wfpnd59xOmHkY6Wx30UggM_AqkIoDfG72vfbF3ij_GY93fM1wAzUAIIUB8DUwBAF-6zH7BMHShvLG3lTOnuFO5BiUK5pQ6dV_4d0TTo=]

- Advent Chembio. (n.d.). 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. Retrieved from Advent Chembio Pvt. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnxZ658WJufpW6v19VzCoJWJ_zbKjx5r-RIydhfT28mg445kI0AMADdBD-3y_Q4NZDVj-jlNuFPyVcQcCq8g3Mv2J-ZJKbhIIeNIHXFQ0U_ndYTYUuYlnTvWcq2ONbW5u_jB9DZ5ay9Tjhl7iA8FTwt93D1qY3Fswrb0BjHoRLuHRAP38mvYulwYbTKHKye-2hAzynXNCXIRY=]

- Global Substance Registration System. (n.d.). This compound, (+/-)-. Retrieved from FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMrDmedullRnT0fRKMhzd5mm6RiMB9FixhTGmQf7gWtMnpS8_bGtp04MznrFcxvr-GjubhdzfBDuF3eUjj6DywljLSwV-vd1rp_fqLeaeppyeR7TZ101yevemymDTyEj0HFKQK35RpVNDSn-B6_Ud_I6A8lY93-gDosA==]

- precisionFDA. (n.d.). This compound, (2R)-. Retrieved from FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1XWtPqB2DSYVAftML8YmW2mpwDwJQ0ssZ1ib0VsdBw1QZsbWeKZEM7JcobrLRBFBrvJll5r_Fyj7ouds8_Yp0OixY6sJsyHHQI767o09-NGZlvRwamje4Ngi6f20XIoJs6RIMr9cKRYAPrPt0ipZtp4qRRo79wfXN4juDZP4Kc0uj9YxPrtD17G8KtqeSSoJq]

- PubChem. (n.d.). 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUGWKszmjOvU7v2_zuibUBo8fJ6zVMGsAYOmgpo-uXbheZu7dys6vsed74SkJTDKqXxVYbNFLbhF1q0axaiviEkAE0nXAkaSvSwyHLBaN5gOkRbdEKMkiPRnn7VSXCvI5gWs9a2ZWnZ-gZQ==]

- PubChemLite. (n.d.). This compound. Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNqO9gOTbcArs7NI6DfspTiy9Ay009w_vGkulHGFLqzBPk02FLE5g-hNP9D0i9aIpruTw11PMuHqdRQzXJBPzSE_UU22_tH4tO76J8kvCakQj607W7cvFITnmdjrYARDw_R_5X7ammDNIjf6I=]

- ChemicalBook. (n.d.). 2-[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]ACETAMIDE. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdzDRtMaZb8Yd2LqRePN2kcJZ1S_4ow0T55ZClaTsgvlmBSGl39JxM9DQyO214EwgRo4soGyaay61d_hwyEsPSAI6tLCwiK4Q-ZBn8sYd_UmEf0R8dk-4_V5iR7AX2-2SIFRHTPiyV7mFjgjtRDsLVXoykUITYDsBRcIiD0Bfag==]

- BLDpharm. (n.d.). 115538-83-5|this compound. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMt4sUiudE6a9IXSdFiu8-BC_WWgPdgyVJl-BEaImHq3LY0-gy98sNCn9mBhn510gVRSS9zlJIV8godn01_xtuIjCyqehU8KJh2N5A4ypanqdd35qxpH7yCXc70CtADqdGe7ym1DSCe5OXj5ov]

- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEL_4mXADMVzpWPki-kfuAXJZu9Zo6W9CcCVhFJBNtXOvihO0pTQHPc7uEeMfu4RtDKL55tvtXwbtZKLhup-rB0RfIPTPSKCyT7FK2J7ZzenPr1Y8qZ09dHmPw5EONMNJxzfc6HU7cHtbJfmvuzg==]

Sources

- 1. This compound, (+-)- | C11H14ClNO3 | CID 572460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide | C11H14ClNO3 | CID 676976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]ACETAMIDE | 115538-83-5 [amp.chemicalbook.com]

- 5. 115538-83-5|this compound|BLD Pharm [bldpharm.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide | Advent [adventchembio.com]

- 8. veeprho.com [veeprho.com]

- 9. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide (CAS: 115538-83-5)

Abstract

This technical guide provides a comprehensive overview of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, a pivotal intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines validated synthesis and purification protocols, and elucidates its primary application in the manufacturing of the beta-blocker Atenolol. Furthermore, it covers essential analytical techniques for quality control and summarizes critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing who require a deep technical understanding of this compound.

Introduction and Core Properties

This compound, registered under CAS number 115538-83-5, is a chlorohydrin derivative of significant interest in the pharmaceutical industry.[1] Its molecular structure incorporates a reactive chlorohydrin moiety attached to a phenylacetamide core, making it an ideal precursor for the synthesis of various active pharmaceutical ingredients (APIs). Primarily, it is recognized as "Atenolol Impurity D," which underscores its role as a key intermediate in the production of Atenolol, a widely used β1-selective adrenergic antagonist.[2][3]

The strategic importance of this compound lies in its bifunctional nature: the secondary alcohol and the primary alkyl chloride offer sites for sequential chemical modifications, enabling the efficient construction of more complex molecules. Understanding its properties and reaction pathways is crucial for optimizing synthetic routes and ensuring the purity of the final drug product.

Physicochemical Characteristics

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for designing experimental setups, purification strategies, and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 115538-83-5 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO₃ | [1] |

| Molecular Weight | 243.69 g/mol | [1][4] |

| IUPAC Name | 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide | [2] |

| Appearance | White powder | [3] |

| Melting Range | 118 - 122°C | [3] |

| Storage | 2-8°C Refrigerator | [5] |

Chemical Structure

The molecular structure is depicted below, highlighting the key functional groups.

Caption: Structure of this compound.

Synthesis and Reaction Mechanism

The synthesis of racemic this compound is typically achieved through the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin.[6] This reaction is a cornerstone for producing the necessary intermediate for Atenolol synthesis.

Causality of Experimental Design

The choice of reactants and conditions is governed by fundamental principles of organic chemistry.

-

Starting Material : 2-(4-Hydroxyphenyl)acetamide (also known as Atenolol Impurity A) serves as the nucleophile.[7] Its phenolic hydroxyl group is acidic enough to be deprotonated by a suitable base.

-

Reagent : Epichlorohydrin is an excellent electrophile. It contains a strained epoxide ring and a chlorine atom, providing two sites for nucleophilic attack.

-

Catalyst : A base, such as sodium hydroxide (NaOH), is required to deprotonate the phenolic hydroxyl group, forming a more potent phenoxide nucleophile. Using a catalytic amount of base can help improve the yield and minimize side reactions.[6][8]

Reaction Mechanism

The reaction proceeds via a nucleophilic ring-opening of the epoxide.

-

Deprotonation : The base abstracts the acidic proton from the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide, forming a sodium phenoxide intermediate.

-

Nucleophilic Attack : The phenoxide ion attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack preferentially occurs at the less sterically hindered terminal carbon.

-

Ring-Opening : The attack leads to the opening of the epoxide ring, forming an alkoxide intermediate.

-

Protonation : Subsequent workup with a proton source (e.g., water or dilute acid) protonates the alkoxide, yielding the final chlorohydrin product.[6][9]

This process results in a racemic mixture of the chlorohydrin.[6] It's important to note that a competing reaction can form an epoxide byproduct, 2-(4-(2-oxiran-2-ylmethoxy)phenyl)acetamide (Atenolol Impurity C).[3][9] Reaction conditions must be optimized to favor the formation of the desired chlorohydrin.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from established literature procedures.[6][8][9]

Materials:

-

2-(4-Hydroxyphenyl)acetamide

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Suitable organic solvent (e.g., Tetrahydrofuran - THF)

-

Acetic acid

Procedure:

-

Dissolve 2-(4-hydroxyphenyl)acetamide in a suitable solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Add a catalytic amount of sodium hydroxide to the solution to deprotonate the phenol.

-

Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature. The reaction is exothermic.

-

Allow the reaction to proceed for several hours, monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully neutralize the mixture. One method involves the addition of acetic acid.[6][9]

-

Perform an aqueous workup to remove salts and unreacted starting materials.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of the target chlorohydrin.

Application in Atenolol Synthesis

The primary and most critical application of this compound is its role as the direct precursor to Atenolol.[10] The transformation involves the reaction of the chlorohydrin intermediate with isopropylamine.

Reaction Mechanism: Conversion to Atenolol

This conversion is a classic example of a nucleophilic substitution reaction.

-

Nucleophilic Attack : Isopropylamine, a primary amine, acts as the nucleophile. It attacks the primary carbon atom bonded to the chlorine atom. This is an Sɴ2 reaction.

-

Intermediate Formation : In some pathways, the chlorohydrin can first be converted in situ to its corresponding epoxide by an intramolecular reaction catalyzed by a base. The isopropylamine then attacks and opens this epoxide ring.

-

Displacement : The carbon-chlorine bond is broken, and a new carbon-nitrogen bond is formed, displacing the chloride ion as the leaving group.

-

Final Product : The reaction yields 2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, which is Atenolol.

This amination step is stereospecific. If an enantiomerically pure chlorohydrin is used, the stereochemistry is inverted at the carbon bearing the chlorine, leading to the formation of a specific enantiomer of Atenolol.[6] For instance, reacting the (R)-chlorohydrin yields the therapeutically active (S)-Atenolol.[8][9]

Caption: Logical pathway for the conversion to Atenolol.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical manufacturing. Several analytical techniques are employed for this purpose.

| Technique | Purpose | Key Observations |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities (e.g., starting material, byproducts). | A reversed-phase C18 column is often used with a mobile phase of water and acetonitrile, sometimes with formic acid.[8] The retention time and peak area are used for identification and quantification. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification. | The spectrum will show characteristic peaks for the aromatic protons, the acetamide group (-CH₂- and -NH₂), and the protons of the 3-chloro-2-hydroxypropoxy chain. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | LC-MS analysis can confirm the molecular mass of the compound (243.69 g/mol ) and help identify byproducts.[8][11] |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group identification. | The spectrum will exhibit characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (amide carbonyl), and C-Cl bonds. |

Safety and Handling

As a chemical intermediate, proper safety precautions must be observed during the handling and storage of this compound.

-

Hazard Classification : The compound is classified as harmful if swallowed.[2][12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

-

First Aid :

-

Storage : Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

-

Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

This compound (CAS: 115538-83-5) is a compound of high strategic value in the pharmaceutical industry. Its well-defined synthesis from readily available precursors and its efficient conversion to Atenolol make it an indispensable intermediate. A thorough understanding of its synthesis, reaction mechanisms, analytical profiles, and safety protocols, as detailed in this guide, is essential for any scientist or researcher involved in the development and manufacturing of Atenolol and related pharmaceutical agents.

References

-

Hauk, P., Aas, A. L., Tungen, J. E., & Hansen, T. V. (2022). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 27(19), 6289. [Link]

-

Hauk, P., Aas, A. L., Tungen, J. E., & Hansen, T. V. (2022). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... ResearchGate. [Link]

-

Hansen, T. V., et al. (2022). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. ResearchGate. [Link]

-

Agustian, J., Parshad, B., & Sharma, S. K. (2021). Scheme 7. Synthesis of (S)-atenolol (S-6). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound, (+-)-. PubChem. [Link]

-

Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. [Link]

-

Pharmaffiliates. (n.d.). Atenolol - Impurity D. Pharmaffiliates. [Link]

-

precisionFDA. (n.d.). This compound, (2R)-. precisionFDA. [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. [Link]

-

Global Substance Registration System. (n.d.). This compound, (+/-)-. gsrs.ncats.nih.gov. [Link]

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80. [Link]

-

Patel, D. R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

Sources

- 1. 115538-83-5 CAS MSDS (2-[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound, (+-)- | C11H14ClNO3 | CID 572460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Hydroxyphenyl)acetamide | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C11H14ClNO3) [pubchemlite.lcsb.uni.lu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.se [fishersci.se]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Atenolol Impurity D

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Atenolol Impurity D, chemically known as 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide.[1][2][3] As a critical process-related impurity in the manufacturing of the widely used beta-blocker Atenolol, understanding its formation is paramount for researchers, scientists, and drug development professionals. This document delves into the core chemical principles, reaction mechanisms, a detailed experimental protocol, and characterization methods, offering field-proven insights grounded in authoritative scientific literature.

Introduction: The Significance of Impurity Profiling

Atenolol, (RS)-2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide, is a selective β1 receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and angina.[4] In pharmaceutical manufacturing, the control of impurities is a critical aspect governed by stringent regulatory standards. Impurities can originate from starting materials, intermediates, or degradation products and may impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Atenolol Impurity D is a key process-related impurity that can arise during the synthesis of Atenolol. Its presence must be monitored and controlled within pharmacopoeial limits. This guide focuses on the deliberate synthesis of Impurity D, a necessary step for obtaining a reference standard for analytical method development, validation, and routine quality control.

Table 1: Chemical Identity of Atenolol Impurity D

| Property | Value | References |

| Chemical Name | 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide | [2][3] |

| Alternate Name | 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide | |

| CAS Number | 115538-83-5 | [2][5][6] |

| Molecular Formula | C₁₁H₁₄ClNO₃ | [2][5][6] |

| Molecular Weight | 243.69 g/mol | [2][6] |

Core Synthesis Pathway and Mechanistic Rationale

The most direct and common synthesis of Atenolol Impurity D involves the O-alkylation of a phenolic precursor with epichlorohydrin. This pathway is analogous to the initial step in the synthesis of Atenolol itself.

Starting Material and Key Reagent

The synthesis commences with 2-(4-hydroxyphenyl)acetamide , a compound also identified as Atenolol Impurity A.[1][7] This molecule provides the core phenylacetamide structure. The key alkylating agent is epichlorohydrin (systematically named 2-(chloromethyl)oxirane), a bifunctional molecule containing both an epoxide ring and a reactive chlorine atom.[4][8]

The Core Reaction: A Williamson Ether Synthesis Variant

The fundamental reaction is a base-catalyzed etherification. The mechanism can be understood in two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide is weakly acidic. In the presence of a suitable base (e.g., sodium hydroxide), it is deprotonated to form a highly nucleophilic phenoxide ion. This activation is crucial as the neutral phenol is not a sufficiently strong nucleophile.

-

Nucleophilic Attack and Ring Opening: The resulting phenoxide ion attacks the epichlorohydrin molecule. This attack preferentially occurs at the least sterically hindered carbon of the epoxide ring, leading to its opening. The subsequent workup with a proton source neutralizes the resulting alkoxide to yield the hydroxyl group.

The Duality of Reaction Products: Formation of Impurity D vs. Impurity C

A critical aspect of this reaction is that it can lead to two distinct but related products:

-

Atenolol Impurity D (The Chlorohydrin): Formed when the phenoxide attacks the terminal carbon of the epoxide, followed by the opening of the ring to form the 2-hydroxy-3-chloropropyl ether.

-

Atenolol Impurity C (The Epoxide): Formed when the phenoxide attacks the carbon atom bearing the chlorine, displacing it in an Sₙ2 reaction to form a glycidyl ether, 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide.[1][9]

The reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin often produces a mixture of these two impurities.[10] The reaction conditions, including the choice of base, solvent, and temperature, can influence the ratio of these products.

To selectively synthesize Atenolol Impurity D, the reaction can be followed by a targeted ring-opening step. If the epoxide intermediate (Impurity C) is formed, it can be readily converted to Impurity D by treatment with a source of hydrochloric acid (e.g., aqueous HCl or lithium chloride in acetic acid).[10] This step involves the acid-catalyzed opening of the epoxide ring, where the chloride ion acts as the nucleophile.

Caption: Fig. 1: Synthesis Pathway of Atenolol Impurity D.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established chemical principles for ether synthesis and epoxide ring-opening, adapted from related procedures in the literature.[1][8][10]

Materials and Reagents

-

2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A)

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Synthesis Procedure

-

Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-(4-hydroxyphenyl)acetamide in 100 mL of deionized water. Add 2.7 g of sodium hydroxide pellets and stir until fully dissolved. The solution should be clear.

-

Addition of Epichlorohydrin: Cool the solution to 15-20°C in a water bath. Add 7.4 g of epichlorohydrin dropwise over 30 minutes, ensuring the temperature does not exceed 25°C.

-

Reaction: After the addition is complete, raise the temperature to 40-45°C and let the reaction stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Epoxide Ring Opening: Cool the reaction mixture to room temperature. Carefully and slowly add concentrated hydrochloric acid dropwise until the pH of the mixture is approximately 1-2. This step ensures any formed epoxide intermediate (Impurity C) is converted to the desired chlorohydrin (Impurity D).

-

Work-up and Extraction: Neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution until the pH is ~7. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from methanol. Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Caption: Fig. 2: Experimental Workflow for Synthesis.

Characterization and Validation

Confirmation of the synthesized product's identity and purity as Atenolol Impurity D is achieved through a combination of analytical techniques.

Table 2: Analytical Characterization Data

| Technique | Expected Result |

| Appearance | White to off-white powder/solid.[1] |

| Melting Range | 118 - 122°C.[1] |

| HPLC | A single major peak corresponding to the retention time of a certified reference standard of Atenolol Impurity D. Purity should be assessed by peak area percentage.[11] |

| ¹H-NMR | The spectrum should show characteristic peaks for the aromatic protons, the acetamide (-CH₂CONH₂) group, and the protons of the 3-chloro-2-hydroxypropoxy side chain (-OCH₂CH(OH)CH₂Cl). |

| Mass Spec (MS) | The mass spectrum (positive ionization mode) should show a molecular ion peak [M+H]⁺ at m/z 244.2, consistent with the molecular weight of 243.69 g/mol .[11] |

Conclusion

This guide has detailed a robust and chemically sound pathway for the synthesis of Atenolol Impurity D. The methodology begins with the base-catalyzed O-alkylation of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by a crucial acidic ring-opening step to ensure the selective formation of the desired chlorohydrin product. The provided experimental protocol and characterization data serve as a comprehensive resource for researchers in pharmaceutical development and quality control, enabling the reliable production of this critical impurity standard for analytical purposes. A thorough understanding of this synthesis is essential for the effective control of impurities in the manufacturing of Atenolol, thereby ensuring the quality and safety of the final drug product.

References

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD.

- Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.

- Pharmaffiliates. (2020, April 14). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- Slideshare. (2017, February 11). atenolol.

- SynThink Research Chemicals. (n.d.). Atenolol EP Impurity D | 115538-83-5.

- ResearchGate. (n.d.). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide....

- Apicule. (n.d.). (4-Hydroxyphenyl)acetamide (CAS No: 17194-82-0) API Intermediate Manufacturers.

- MDPI. (2024, June 18). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents.

- Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.

- SynZeal. (n.d.). Atenolol Impurities.

- Pharmaffiliates. (n.d.). Atenolol-impurities.

- Agilent. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC.

- Chemicea. (n.d.). Atenolol EP Impurity D | CAS No- 115538-83-5.

- Simson Pharma Limited. (n.d.). Atenolol EP Impurity D | CAS No- 115538-83-5.

- ChemicalBook. (2025, March 6). 2-[4-(2,3-EPOXYPROPOXY)PHENYL]ACETAMIDE | 29122-69-8.

- Santa Cruz Biotechnology. (n.d.). 4-(2,3-Epoxypropoxy)phenylacetamide | CAS 29122-69-8.

Sources

- 1. jocpr.com [jocpr.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Atenolol EP Impurity D | CAS No- 115538-83-5 [chemicea.com]

- 4. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Atenolol Impurities | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. apicule.com [apicule.com]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

Spectroscopic Data of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, systematically known as Atenolol Impurity D, is a critical reference standard in the pharmaceutical industry.[1] As a significant related substance of the widely prescribed beta-blocker Atenolol, its accurate identification and characterization are paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering valuable insights for researchers, analytical scientists, and professionals involved in drug development and quality control.

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by data from analogous structures and established literature values.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

-

IUPAC Name: 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide[1]

-

Synonyms: Atenolol Impurity D, 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide[1]

-

CAS Number: 115538-83-5[1]

-

Molecular Formula: C₁₁H₁₄ClNO₃[1]

-

Molecular Weight: 243.68 g/mol [1]

Synthesis Protocol

A conventional and accessible method for the synthesis of this compound has been reported, which is crucial for obtaining the material for spectroscopic analysis. The synthesis involves the reaction of 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide (Atenolol Impurity C) with hydrochloric acid in a suitable solvent.

Experimental Protocol:

-

Dissolve 10g of 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide in 100 mL of a suitable organic solvent such as methanol or isopropanol in a reaction vessel.

-

Add 10 mL of concentrated hydrochloric acid dropwise to the solution while stirring.

-

Heat the reaction mixture to 50-55°C and maintain this temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a 10% sodium bicarbonate solution.

-

Extract the product with a suitable solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2-[4-[(2RS)-3-chloro-2-hydroxypropxy] phenyl]acetamide as a white powder.[2]

Note: This protocol is a general representation based on the cited literature and may require optimization for specific laboratory conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure through fragmentation patterns.

Data Presentation:

| Parameter | Observed/Predicted Value | Source |

| Molecular Weight | 243.68 Da | [1] |

| [M+H]⁺ | 244.2 m/z | [3] |

| [M+Na]⁺ | 266.05544 m/z (Predicted) | [4] |

| Isotopic Pattern | Presence of a prominent M+2 peak at approximately one-third the intensity of the molecular ion peak, characteristic of a monochlorinated compound. |

Experimental Protocol for MS Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]⁺.

-

Mobile Phase: A mixture of acetonitrile and water with a small amount of formic acid to facilitate protonation.

-

Data Analysis: The acquired data is processed to determine the accurate mass of the parent ion and its fragment ions.

Interpretation of Fragmentation:

The fragmentation of this compound in the mass spectrometer provides valuable structural information. A plausible fragmentation pathway is initiated by the protonation of the molecule, followed by cleavage at the most labile bonds.

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway.

The primary fragmentation involves the loss of water from the hydroxyl group and cleavage of the chloropropyl side chain. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the fragments containing the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

Data Presentation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to O) |

| ~ 6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to O) |

| ~ 7.0 (broad s) | s | 1H | -CONH₂ |

| ~ 6.5 (broad s) | s | 1H | -CONH₂ |

| ~ 5.5 (broad s) | s | 1H | -OH |

| ~ 4.15 | m | 1H | -CH(OH)- |

| ~ 4.05 | dd, J ≈ 9.5, 4.0 Hz | 1H | Ar-O-CH₂- |

| ~ 3.95 | dd, J ≈ 9.5, 6.0 Hz | 1H | Ar-O-CH₂- |

| ~ 3.75 | m | 2H | -CH₂-Cl |

| ~ 3.45 | s | 2H | Ar-CH₂-CO |

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and standard NMR chemical shift tables.[5][6][7][8] The exact values may vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve the compound and the presence of exchangeable protons (-OH, -NH₂).

-

Internal Standard: Tetramethylsilane (TMS) is used as the reference (δ = 0.00 ppm).

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased, baseline-corrected, and integrated.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.8-7.2 ppm): The two doublets with an integration of 2H each are characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating alkoxy group are expected to be upfield compared to the protons meta to it.

-

Amide Protons (δ 6.5-7.0 ppm): The two broad singlets correspond to the two protons of the primary amide group. Their broadness is due to quadrupole broadening from the nitrogen atom and potential for restricted rotation around the C-N bond.

-

Hydroxyl Proton (δ ~5.5 ppm): The broad singlet is assigned to the hydroxyl proton. Its chemical shift is concentration and temperature-dependent, and it will exchange with D₂O.

-

Aliphatic Protons (δ 3.4-4.2 ppm): The multiplets in this region correspond to the protons of the 3-chloro-2-hydroxypropoxy side chain and the methylene protons of the acetamide group. The diastereotopic nature of the protons in the -O-CH₂- and -CH₂-Cl groups leads to more complex splitting patterns (multiplets or doublets of doublets).

¹³C NMR Spectroscopy

Data Presentation:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.5 | -C=O (Amide) |

| ~ 157.0 | Ar-C (ipso to O) |

| ~ 130.5 | Ar-CH (ortho to O) |

| ~ 129.0 | Ar-C (ipso to CH₂) |

| ~ 114.5 | Ar-CH (meta to O) |

| ~ 69.5 | Ar-O-CH₂- |

| ~ 69.0 | -CH(OH)- |

| ~ 47.0 | -CH₂-Cl |

| ~ 40.5 | Ar-CH₂-CO |

Note: These chemical shifts are estimated based on established values for similar functional groups and substitution patterns.[9][10][11][12]

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer with a broadband probe.

-

Solvent: DMSO-d₆.

-

Technique: Proton-decoupled ¹³C NMR is typically performed to obtain a spectrum with single lines for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the FID is processed to generate the final spectrum.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~172.5 ppm): This downfield signal is characteristic of an amide carbonyl carbon.

-

Aromatic Carbons (δ 114-157 ppm): Four signals are expected for the para-substituted benzene ring due to symmetry. The carbon attached to the oxygen atom is the most deshielded.

-

Aliphatic Carbons (δ 40-70 ppm): The four signals in the upfield region correspond to the four aliphatic carbons in the side chains. The carbon attached to chlorine (-CH₂-Cl) is expected to be significantly downfield compared to a standard methylene carbon due to the electronegativity of chlorine.

Figure 2: Numbering scheme for NMR assignments would be presented here. (Note: A proper chemical structure drawing tool would be used in a final document).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3400 - 3200 | Strong, Broad | O-H (alcohol) and N-H (amide) stretching |

| 3050 - 3020 | Medium | Aromatic C-H stretching |

| 2960 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1650 | Strong | C=O (Amide I band) stretching |

| ~ 1610, ~1510 | Medium | Aromatic C=C stretching |

| ~ 1240 | Strong | Aryl-O-C asymmetric stretching |

| ~ 750 | Strong | C-Cl stretching |

Note: These are characteristic absorption ranges and the exact peak positions may vary.[13][14][15][16]

Experimental Protocol for IR Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Analysis: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching Region: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of both the hydroxyl (-OH) group and the amide (-NH₂) group.

-

C=O Stretching: A very strong and sharp peak around 1650 cm⁻¹ is characteristic of the amide I band, which is primarily due to the C=O stretching vibration.

-

Aromatic Region: Peaks in the 1610-1510 cm⁻¹ range confirm the presence of the aromatic ring.

-

C-O and C-Cl Stretching: Strong absorptions in the fingerprint region, particularly around 1240 cm⁻¹ (aryl ether) and below 800 cm⁻¹ (C-Cl), provide further evidence for the complete structure.

Conclusion

The comprehensive spectroscopic analysis of this compound (Atenolol Impurity D) presented in this guide provides a robust framework for its identification and characterization. The combination of mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy offers a multi-faceted approach to confirm the molecular structure and ensure the purity of this important pharmaceutical reference standard. The data and interpretations provided herein are intended to support the work of researchers and scientists in the field of pharmaceutical analysis and drug development, contributing to the overall quality and safety of pharmaceutical products.

References

-

Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. [Link]

-

ResearchGate. (n.d.). Scheme of fragmentation of TMS-α-chlorohydrin parent ion. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of Atenolol Impurities. [Link]

-

Agilent Technologies. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. [Link]

-

PubChem. (n.d.). This compound, (+-)-. [Link]

-

University of Colorado Boulder. (n.d.). Proton and C-13 Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]

-

PubMed. (2008). Characterization of atenolol transformation products on light-activated TiO2 surface by high-performance liquid chromatography/high-resolution mass spectrometry. [Link]

-

Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

-

Rasayan Journal of Chemistry. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Pharmaffiliates. (n.d.). Atenolol-impurities. [Link]

-

Gore, S. S. (2024, January 1). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. [Link]

-

precisionFDA. (n.d.). This compound, (2R)-. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. [Link]

-

Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. [Link]

-

ResearchGate. (n.d.). Determination of atenolol in bulk and pharmaceutical normotic by derivative spectroscopy method for ion-pair complex. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

-

SynZeal. (n.d.). Atenolol Impurities. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of Potsdam. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. [Link]

-

MDPI. (2024, June 18). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. [Link]

-

ResearchGate. (2025, August 8). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

Sources

- 1. This compound, (+-)- | C11H14ClNO3 | CID 572460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. agilent.com [agilent.com]

- 4. PubChemLite - this compound (C11H14ClNO3) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. scribd.com [scribd.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Crystal Structure of Phenylacetamide Derivatives for Pharmaceutical Research

A Note to the Researcher: Extensive searches of the scientific literature and crystallographic databases have revealed that the specific crystal structure of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide , an impurity of the drug Atenolol, has not been determined or is not publicly available at this time.

In the spirit of providing a comprehensive guide that adheres to the requested depth and format, this document will focus on the crystal structure of a closely related and structurally significant compound: 2-(4-Chlorophenyl)acetamide . This molecule shares the core phenylacetamide framework and offers valuable insights into the solid-state interactions that govern the properties of this class of compounds. The principles and methodologies described herein are directly applicable to the study of other phenylacetamide derivatives, should the crystal structure of the target compound become available in the future.

An In-depth Technical Guide to the Crystal Structure of 2-(4-Chlorophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of a substance's physicochemical properties. For active pharmaceutical ingredients (APIs) and their impurities, understanding the crystal structure is paramount. It influences solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, a thorough characterization of the crystal structure is a cornerstone of modern drug development.

This guide provides a detailed examination of the crystal structure of 2-(4-chlorophenyl)acetamide (C₈H₈ClNO), a compound that serves as a valuable model for understanding the solid-state behavior of phenylacetamide derivatives. We will explore the synthesis of suitable crystals, the determination of the crystal lattice and molecular geometry by single-crystal X-ray diffraction, and the nature of the intermolecular forces that dictate the crystal packing.

Experimental Foundation: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis and crystallization of high-quality single crystals. The chosen methodology must not only yield the desired compound with high purity but also encourage the slow, ordered growth necessary for X-ray diffraction analysis.

Synthesis of 2-(4-Chlorophenyl)acetamide

A reported method for the synthesis of 2-(4-chlorophenyl)acetamide involves the solvothermal treatment of 4-cyanobenzylchloride.[1] This process highlights the hydrolysis of a nitrile precursor to form the acetamide group.

Experimental Protocol:

-

A mixture of 4-cyanobenzylchloride, sodium azide (NaN₃), and copper(II) chloride dihydrate (CuCl₂·2H₂O) is sealed in a Teflon-lined reactor.

-

The reactor is heated to 150°C for 72 hours.

-

The system is then allowed to cool slowly to room temperature, promoting the formation of crystalline material.

-

The resulting mixture is washed with water to remove soluble byproducts.

-

Pale yellow, block-like crystals of 2-(4-chlorophenyl)acetamide are collected.

Causality Behind Experimental Choices: The solvothermal method provides the necessary energy to drive the nitrile hydrolysis while the slow cooling phase is crucial for the nucleation and growth of well-ordered crystals suitable for diffraction studies. The sealed reactor maintains high pressure, which can influence reaction pathways and crystal formation.

Single-Crystal X-ray Diffraction: Illuminating the Molecular World

The definitive method for determining the crystal structure of a molecule is single-crystal X-ray diffraction. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to reconstruct a three-dimensional model of the atomic arrangement.

Data Collection and Refinement Workflow:

Sources

Solubility Profile of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: A Methodological Approach for Pharmaceutical Development

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs) and their related substances are fundamental to drug development. Among these, solubility is a critical parameter that influences bioavailability, manufacturability, and formulation design.[1][2] This technical guide provides a comprehensive framework for determining the solubility of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide (CAS 115538-83-5), a known impurity of the beta-blocker Atenolol, referred to as Atenolol Impurity D.[3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical principles, experimental methodologies, and analytical considerations required for a robust solubility assessment. By presenting a self-validating, step-by-step protocol based on the gold-standard shake-flask method, this guide explains not just the "how" but the critical "why" behind each experimental choice, ensuring scientifically sound and reproducible results.

Introduction: The Critical Role of Impurity Solubility

This compound is a process-related impurity and potential degradant of Atenolol.[3][4] The control and characterization of such impurities are mandated by regulatory agencies worldwide. Understanding the solubility of this compound is not merely an academic exercise; it has profound practical implications for:

-

API Purification: Designing efficient crystallization processes to remove this impurity relies on differential solubility between the API and the impurity in various solvent systems.

-

Analytical Method Development: The choice of diluent for chromatography (e.g., HPLC) methods requires knowledge of the analyte's solubility to ensure complete dissolution and accurate quantification.[5]

-

Formulation Strategy: In a final drug product, the solubility of an impurity can affect the physical stability of the formulation, potentially leading to precipitation or crystallization over time.

-

Risk Assessment: Poorly soluble impurities can pose challenges in toxicological studies and may exhibit different pharmacokinetic profiles than the parent drug.

This guide, therefore, establishes a definitive methodology for characterizing the solubility of this specific molecule across a range of pharmaceutically relevant solvents.

Theoretical Principles of Solvation

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[1] The extent to which this compound dissolves is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which can be broken down by examining the molecular structure of our target compound.[6]

Molecular Structure Analysis:

-

Polar Groups: The molecule possesses several polar functional groups capable of hydrogen bonding: a primary amide (-CONH₂), a secondary hydroxyl (-OH), and an ether (-O-).

-

Non-Polar Groups: A benzene ring provides a significant non-polar, hydrophobic character.

-

Halogen: The chloro group (-Cl) adds to the molecular weight and introduces a slight polar component.

This amphiphilic nature suggests that the compound will exhibit moderate solubility in polar solvents and poor solubility in non-polar solvents. The key to dissolution is for the energy released from solute-solvent interactions to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Solvent Selection: A Rationale

The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents should span a range of polarities, hydrogen bonding capabilities, and solvent classes relevant to pharmaceutical manufacturing and analysis.

| Solvent Class | Example Solvent | Rationale for Inclusion |

| Polar Protic | Purified Water | The universal biological and pharmaceutical solvent. Essential for understanding aqueous solubility and pH effects.[2] |

| Methanol (MeOH) | A common solvent for synthesis and purification; its hydroxyl group allows for hydrogen bonding. | |

| Ethanol (EtOH) | Frequently used in formulations and as a co-solvent to enhance the solubility of poorly soluble drugs.[7][8] | |

| Polar Aprotic | Acetonitrile (ACN) | A widely used mobile phase component in reverse-phase HPLC. |

| Dimethyl Sulfoxide (DMSO) | A powerful organic solvent used for creating high-concentration stock solutions for screening assays.[9][10] | |

| Non-Polar | Dichloromethane (DCM) | Represents a non-polar, aprotic solvent used in organic synthesis and extraction processes. |

| Buffered Aqueous | pH 1.2, 4.5, 6.8 Buffers | Essential for determining the effect of pH on the solubility of ionizable compounds, mimicking physiological conditions.[11][12] |

Experimental Methodology: A Validated Approach